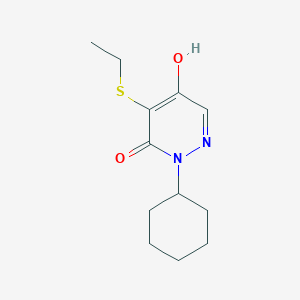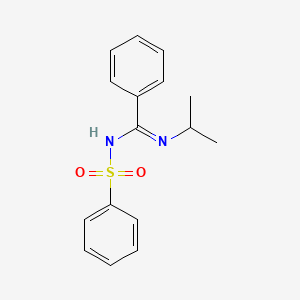![molecular formula C11H8N2O3S B5914504 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914504.png)
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one, also known as ML347, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to exhibit promising pharmacological properties, making it a subject of intense research.
作用機序
The mechanism of action of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one involves the inhibition of HDACs and PDEs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in altered gene expression. PDEs, on the other hand, are enzymes that regulate cyclic nucleotide signaling pathways. Inhibition of PDEs leads to increased levels of cyclic nucleotides, which can have various physiological effects.
Biochemical and Physiological Effects:
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been found to exhibit various biochemical and physiological effects, depending on the target enzyme and the disease condition. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also exhibiting anti-inflammatory effects in various disease conditions. Inhibition of PDEs has been found to exhibit vasodilatory effects, making it a potential therapeutic agent for cardiovascular diseases.
実験室実験の利点と制限
The advantages of using 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in lab experiments include its potent inhibitory activity against HDACs and PDEs, making it a valuable tool for studying the role of these enzymes in various disease conditions. However, the limitations of using 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in lab experiments include its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
将来の方向性
There are several future directions for the research on 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one. One potential direction is the development of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one derivatives with improved pharmacokinetic properties and selectivity for specific target enzymes. Another direction is the evaluation of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in preclinical and clinical studies for its potential therapeutic applications in various disease conditions. Additionally, the use of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one in combination with other therapeutic agents could be explored to enhance its efficacy and reduce potential side effects.
合成法
The synthesis of 4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one involves a multistep process that begins with the reaction of 2-chloro-4-nitropyridine with 2-mercaptobenzoic acid. The resulting intermediate is then subjected to a series of reactions, including cyclization, reduction, and oxidation, to yield the final product.
科学的研究の応用
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one has been extensively studied for its potential as a therapeutic agent in various disease conditions. It has been found to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes are involved in various cellular processes and have been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
特性
IUPAC Name |
6-hydroxy-13-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,12-tetraene-4,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S/c1-4-2-6(15)13-11-8(4)9-10(17-11)5(14)3-7(16)12-9/h2-3H,1H3,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXRYXRBSQUTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C3=C(S2)C(=CC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dihydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)


![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914454.png)
![7-hydroxy-2-[(3-methoxybenzyl)thio]-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914461.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914464.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-5-({[2-(dimethylamino)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5914472.png)
![7-hydroxy-2-[(3-methoxybenzyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914487.png)
![7-hydroxy-2-[(2-methylbenzyl)thio][1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914494.png)
![N-(2,4-dimethylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914505.png)
![7-(1,3-benzodioxol-5-yl)-9-(difluoromethyl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914509.png)
![2-(benzylthio)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914512.png)
![2-[(4-bromobenzyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914514.png)
![2-[(2-chlorobenzyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914526.png)